molecular formula C16H16N2OS B2620771 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one CAS No. 2195953-23-0

2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one

Cat. No.: B2620771
CAS No.: 2195953-23-0
M. Wt: 284.38
InChI Key: IGXQQMFDNAGDOW-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a synthetic small molecule featuring a pyrrolo[3,4-b]pyridine core fused to a ketone-containing side chain with a benzylsulfanyl moiety. The pyrrolo[3,4-b]pyridine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug discovery, known as an aza-analogue of isoindolin-1-one . This unique structure combines a privileged heterocyclic framework with a thioether functional group, making it a valuable building block for the design and synthesis of novel bioactive compounds. Researchers can utilize this chemical as a key intermediate in multicomponent reactions (MCRs), such as the Ugi-Zhu reaction, for constructing complex polyheterocyclic libraries . While the specific biological activity of this exact compound requires further investigation, derivatives containing the pyrrolo[3,4-b]pyridine core and thiophene-based bioisosteres have been investigated for various pharmacological activities, including potential antidiabetic and antimicrobial applications . This reagent is provided as a high-purity compound characterized by advanced analytical techniques to ensure consistency and reliability in research settings. It is intended for research applications only, strictly within laboratory environments. 2-(Benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-benzylsulfanyl-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-16(12-20-11-13-5-2-1-3-6-13)18-9-14-7-4-8-17-15(14)10-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXQQMFDNAGDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CSCC3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one typically involves the reaction of a pyrrolo[3,4-b]pyridine derivative with a benzylsulfanyl group. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes by altering enzyme activity or receptor signaling .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The pyrrolo[3,4-b]pyridine core is shared among several analogs, but substituents critically modulate their biological activity and physicochemical properties. Key analogs include:

Compound Name Molecular Formula Substituents Biological Target/Activity Source/Reference
2-(Benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one C₁₇H₁₆N₂OS Benzylsulfanyl ethanone Not fully characterized N/A (Hypothetical)
BK71231: 3-(3-Fluoro-4-methylphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one C₁₇H₁₇FN₂O 3-Fluoro-4-methylphenylpropanone Undisclosed (Building block) Product Index
1-(2,4-Dimethyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one C₂₂H₂₃F₃N₄O Azetidinyl-trifluoromethylpyridine Muscarinic M4 receptor modulator WHO Report
2-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethane-1-sulfonyl chloride C₉H₇ClN₂O₃S Ethanesulfonyl chloride (dioxo-derivative) Reactive intermediate Chemical Database

Pharmacological and Functional Differences

  • Benzylsulfanyl Derivative : The benzylsulfanyl group may enhance membrane permeability compared to simpler alkyl substituents. However, its lack of electronegative substituents (e.g., fluorine in BK71231) could reduce target affinity .
  • Azetidinyl-Trifluoromethylpyridine Analog (WHO Compound) : The trifluoromethylpyridine-azetidine substituent confers selectivity for muscarinic M4 receptors, demonstrating the importance of polar/aromatic groups in allosteric modulation .
  • Dioxo-Sulfonyl Chloride : The sulfonyl chloride group renders this derivative highly reactive, making it a precursor for covalent inhibitors or labeling agents .

Therapeutic Implications

  • The benzylsulfanyl compound’s lack of electronegative groups may limit its utility in CNS applications compared to fluorinated analogs.
  • Oncology : Derivatives like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine () act as Bcl-xL inhibitors, suggesting structural flexibility for apoptosis induction .

Biological Activity

2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one, identified by its CAS number 1448031-54-6, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound can provide insights into its therapeutic applications and mechanisms of action.

  • Molecular Formula : C15H15N3OS
  • Molecular Weight : 285.36 g/mol

The biological activity of 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is primarily attributed to its interaction with various biological targets. The compound exhibits potential mechanisms including:

  • Inhibition of Enzymatic Activity : The presence of the benzylsulfanyl group may facilitate interactions with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The pyrrolopyridine structure can interact with receptors involved in signal transduction, potentially influencing cellular responses.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities:

Activity Description
Anticancer Preliminary studies suggest potential antiproliferative effects against cancer cell lines.
Antimicrobial Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Anti-inflammatory May modulate inflammatory pathways, providing a basis for anti-inflammatory applications.

Case Studies and Research Findings

  • Anticancer Activity
    • A study evaluated the antiproliferative effects of various pyrrolopyridine derivatives against breast and colon cancer cell lines. Results indicated that modifications to the pyrrolopyridine core could enhance anticancer activity, suggesting that 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one may follow similar trends based on its structural characteristics .
  • Antimicrobial Effects
    • In vitro tests demonstrated that compounds with a similar benzylsulfanyl moiety showed significant antibacterial activity against Gram-positive bacteria. This suggests that 2-(benzylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one could be explored for its antimicrobial properties .
  • Anti-inflammatory Potential
    • Research on related compounds indicates that pyrrolopyridines can influence inflammatory cytokine production. This opens avenues for investigating the anti-inflammatory properties of the target compound .

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